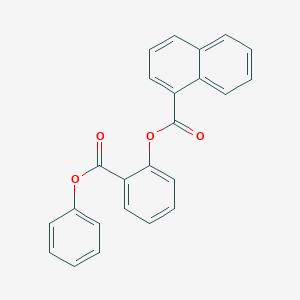

2-(Phenoxycarbonyl)phenyl 1-naphthoate

Description

Background and Significance within Ester Chemistry and Polyaromatic Systems

Esters are a significant functional group in organic chemistry, known for their diverse applications ranging from fragrances and solvents to building blocks for larger molecules and polymers. wikipedia.org The formation of an ester, known as esterification, is a fundamental reaction involving a carboxylic acid and an alcohol. wikipedia.org The presence of two ester linkages in 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437) enhances its chemical functionality and potential for reactivity.

The polyaromatic nature of this compound is also of great significance. Polycyclic Aromatic Hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. libretexts.orgrsc.orgnumberanalytics.com Naphthalene (B1677914), a core component of this molecule, is the simplest PAH, consisting of two fused benzene (B151609) rings. numberanalytics.comwikipedia.orglibretexts.org PAHs are known for their unique electronic and optical properties, which make them useful in materials science, for example, as semiconductor materials in electronic devices. rsc.org The combination of ester functionalities with a polyaromatic framework in 2-(Phenoxycarbonyl)phenyl 1-naphthoate suggests a molecule with potentially tunable electronic and physical properties.

Structural Classification and Nomenclature Derivations

The systematic name, this compound, precisely describes the molecule's structure. Let's break down the nomenclature:

1-naphthoate : This indicates an ester derived from 1-naphthoic acid. wikipedia.org 1-naphthoic acid is a naphthalene ring with a carboxylic acid group at the 1-position. wikipedia.org

phenyl : The part of the name preceding "1-naphthoate" identifies the alcohol-derived portion of the main ester group. In this case, it is a substituted phenol (B47542).

2-(Phenoxycarbonyl)phenyl : This describes the substituent on the phenyl group of the main ester. At the 2-position (or ortho-position) of this phenyl ring, there is a "phenoxycarbonyl" group.

Phenoxycarbonyl : This term describes another ester group, where a phenyl group is attached to a carbonyl group via an oxygen atom (phenyl ester).

Essentially, the molecule can be viewed as a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), where the hydroxyl group has formed an ester with 1-naphthoic acid, and the carboxylic acid group has formed an ester with phenol.

Interactive Data Table: Compound Properties (Note: As specific experimental data for this compound is not readily available, this table presents estimated properties based on its constituent functional groups and similar aromatic esters.)

| Property | Value |

| Molecular Formula | C24H16O4 |

| Molecular Weight | 368.38 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

| Melting Point | Estimated to be in the range of 100-150 °C |

Historical Context of Related Naphthoate and Phenyl Ester Research

The study of naphthoic acids and their esters has a long history in organic chemistry. 1-Naphthoic acid, the precursor to the naphthoate portion of the target molecule, can be synthesized from 1-bromonaphthalene (B1665260) via a Grignard reaction. wikipedia.org Research into naphthoic acid derivatives has been driven by their utility as intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. rsc.orgmedchemexpress.com For instance, hydroxynaphthoic acids, which are structurally related to the naphthoate moiety, are known to be important in drug discovery. ossila.com

The investigation of phenyl esters also has a rich history. The Fries rearrangement, a classic organic reaction involving the rearrangement of a phenyl ester to a hydroxyarylketone, highlights one aspect of their chemical reactivity. wikipedia.org The synthesis of phenyl esters can be achieved through various methods, including the reaction of carboxylic acids with phenol. researchgate.net Research in the mid-20th century laid the groundwork for understanding the properties and reactions of phenyl esters. acs.org More recently, interest in phenylacetic acid and its derivatives has been revived, particularly in the context of plant biology. nih.gov The combination of these two areas of research in a single molecule, as seen in this compound, represents the ongoing evolution of synthetic organic chemistry, where complex molecules are designed and created to explore new properties and applications.

Structure

3D Structure

Properties

Molecular Formula |

C24H16O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2-phenoxycarbonylphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C24H16O4/c25-23(20-15-8-10-17-9-4-5-13-19(17)20)28-22-16-7-6-14-21(22)24(26)27-18-11-2-1-3-12-18/h1-16H |

InChI Key |

FHYFKGPIXNPQBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Approaches to the 1-Naphthoate (B1232437) Moiety Precursors

The foundation of the 1-naphthoate portion of the molecule is 1-naphthoic acid. Various synthetic routes have been developed to produce this crucial carboxylic acid and its derivatives.

1-Naphthoic acid, also known as naphthalene-1-carboxylic acid, can be prepared through several distinct chemical pathways. One of the most traditional and effective methods is the carboxylation of a Grignard reagent, which is generated from 1-bromonaphthalene (B1665260).

Another common approach involves the oxidation of 1-methylnaphthalene using a heavy metal catalyst, though this method raises environmental concerns due to the large quantities of metal salts required. researchgate.net A more modern and environmentally conscious method involves the direct carboxylation of naphthalene (B1677914) using carbon dioxide in the presence of a Lewis acid catalyst, offering high selectivity and excellent atom economy. researchgate.net Hydrolysis of 1-naphthonitrile under basic conditions also provides a high-yield route to 1-naphthoic acid. wikipedia.org

A summary of selected synthetic methods for 1-naphthoic acid is presented below.

| Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Bromonaphthalene | Mg, CO2 | Anhydrous ether, then -7°C to -2°C | Not specified | chemicalbook.com |

| 1-Naphthonitrile | NaOH, Alcohol, HCl | Sealed tube, 160°C, 6 hours | Almost quantitative | wikipedia.org |

| Naphthalene | CO2, Lewis Acid Catalyst | Mild conditions | 40-52% | researchgate.net |

| 1-Acetonaphthone | I2, DMSO, TBHP | 130°C | 84% | researchgate.net |

Direct esterification of a carboxylic acid with a phenol (B47542) is often slow and inefficient. libretexts.orgyoutube.com Therefore, 1-naphthoic acid must be converted into a more reactive, or "activated," form to facilitate the final esterification step. The most common activated forms are acyl chlorides and acid anhydrides.

1-Naphthoyl chloride can be readily synthesized by treating 1-naphthoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride can then be used directly in the subsequent esterification reaction. Another approach is the formation of a symmetric or mixed anhydride, which also serves as an effective acylating agent.

Strategies for Constructing the 2-(Phenoxycarbonyl)phenyl Alcohol Fragment

The second key intermediate is a phenolic alcohol that already contains a phenoxycarbonyl group. This structure is chemically known as phenyl 2-hydroxybenzoate, or phenyl salicylate (B1505791).

Phenyl salicylate is commercially synthesized via the esterification of salicylic (B10762653) acid with phenol. chemicalbook.comchemicalbook.com This reaction can be catalyzed by strong acids like sulfuric acid or by using activating agents such as phosphorus oxychloride or thionyl chloride. chemicalbook.comchemicalbook.comwikipedia.org The process typically involves heating the reactants, followed by neutralization and purification steps to obtain the final product, which serves as the alcohol component for the final esterification. chemicalbook.com Solid acid catalysts, including various zeolites and sulfated metal oxides, have also been investigated to facilitate this esterification in the liquid phase under reflux conditions. researchgate.net

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Salicylic Acid, Phenol | Sulfuric Acid | Traditional acid-catalyzed esterification. | chemicalbook.comchemicalbook.com |

| Salicylic Acid, Phenol | Phosphorus Oxychloride | Use of an activating agent for the carboxylic acid. | chemicalbook.comwikipedia.org |

| Salicylic Acid | Heat (self-reaction) | Heating salicylic acid alone can produce phenyl salicylate via dehydration and decarboxylation. | wikipedia.org |

| Salicylic Acid, Phenol | Solid Acid Catalysts (e.g., zeolites) | Heterogeneous catalysis for easier product separation. | researchgate.net |

Alternative strategies focus on introducing the phenoxycarbonyl group onto a pre-existing phenolic ring. Modern catalytic methods offer advanced routes to this structure. For instance, palladium-catalyzed alkoxycarbonylation of phenols can be used to form esters directly. researchgate.net This involves the insertion of carbon monoxide into a phenol derivative that has been activated in situ. While this method typically produces alkyl esters, modifications can allow for the formation of aryl esters.

Another potential pathway is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide (derived from phenol) with carbon dioxide to produce salicylic acid. wikipedia.orgnih.gov This intermediate can then be esterified with a second molecule of phenol as described in the previous section. These multi-step functionalization approaches provide flexibility in substrate scope and reaction design. nih.gov

Esterification Protocols for the Formation of 2-(Phenoxycarbonyl)phenyl 1-Naphthoate

The final step in the synthesis is the coupling of the activated 1-naphthoate precursor with the 2-(phenoxycarbonyl)phenyl alcohol fragment (phenyl salicylate). Given the phenolic nature of the alcohol, which is less nucleophilic than aliphatic alcohols, specific esterification protocols are required for efficient conversion.

A highly effective method is the reaction of 1-naphthoyl chloride (the activated acid) with phenyl salicylate in the presence of a base, such as pyridine or triethylamine. The base neutralizes the HCl byproduct and accelerates the reaction. For sterically hindered or sensitive substrates, the Steglich esterification is a preferred modern alternative. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The Steglich method proceeds under mild, neutral conditions, making it suitable for complex molecules and preventing side reactions. wikipedia.orgorganic-chemistry.orgnih.gov The reaction works well for esterifying phenols with aromatic acids. researchgate.net

Phase-transfer catalysis offers another efficient route, particularly when using an acyl chloride. researchgate.net This method employs a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst to facilitate the reaction between the phenoxide (formed in situ) and the 1-naphthoyl chloride, often leading to high yields in short reaction times. researchgate.net

| Esterification Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | 1-Naphthoyl chloride, Pyridine or NaOH | Room temperature or gentle heating | High reactivity, generally good yields. | libretexts.orgyoutube.com |

| Steglich Esterification | 1-Naphthoic acid, DCC (or DIC), DMAP | Room temperature, aprotic solvent | Mild, neutral conditions; suitable for sensitive substrates. | wikipedia.orgnih.gov |

| Phase-Transfer Catalysis | 1-Naphthoyl chloride, NaOH (aq), Catalyst (e.g., TBAC) | Biphasic system (e.g., DCM/water), 0°C to RT | Rapid reaction, high yields, easy workup. | researchgate.net |

Condensation Reactions Utilizing Acid Chlorides or Anhydrides

A primary and effective method for the synthesis of esters involves the reaction of an alcohol or phenol with an acid chloride or anhydride. In the context of synthesizing this compound, this methodology is particularly relevant for the second step of a likely two-step synthesis.

The initial step would be the formation of phenyl salicylate. This can be achieved by heating salicylic acid with phenol in the presence of a dehydrating agent or catalyst such as phosphoryl chloride. wikipedia.org

Once phenyl salicylate is obtained, it can be reacted with 1-naphthoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of phenyl salicylate attacks the electrophilic carbonyl carbon of 1-naphthoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

Table 1: Typical Reagents for Condensation Reaction

| Reactant/Reagent | Role |

| Phenyl Salicylate | Nucleophile (alcohol precursor) |

| 1-Naphthoyl Chloride | Electrophile (acylating agent) |

| Pyridine/Triethylamine | Base/Catalyst |

| Dichloromethane/Toluene | Solvent |

This approach is widely applicable for the formation of esters from both alcohols and phenols. chemguide.co.uk The use of acyl chlorides is generally preferred for less reactive phenols due to their higher reactivity compared to carboxylic acids. chemguide.co.uk

Coupling Reactions Involving Specific Activating Agents

Esterification can also be accomplished through the use of coupling agents that activate the carboxylic acid component. For the synthesis of the phenyl salicylate intermediate, dicyclohexylcarbodiimide (DCC) is a common activating agent. In a method described for the preparation of phenyl salicylate, salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and DCC are mixed in an appropriate solvent like anhydrous ether. google.com The DCC activates the carboxylic acid group of salicylic acid, making it more susceptible to nucleophilic attack by the phenol.

Ultrasound irradiation has been shown to potentially increase the reaction rate and yield in such preparations. google.com

Table 2: Components for DCC/DMAP Mediated Esterification

| Component | Function |

| Salicylic Acid | Carboxylic acid |

| Phenol | Alcohol |

| Dicyclohexylcarbodiimide (DCC) | Activating agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Anhydrous Ether | Solvent |

This method is advantageous as it can often be performed under mild conditions.

Catalytic Approaches in Esterification Reactions

Catalysis plays a crucial role in many esterification reactions, often increasing reaction rates and yields. For the synthesis of phenyl salicylate, a common industrial method involves the esterification of salicylic acid and phenol in the presence of an acid catalyst like sulfuric acid. chemicalbook.comchemicalbook.com

In the broader context of diaryl ester and ether synthesis, various transition-metal catalysts have been developed. For instance, palladium or nickel catalysts with specific diphosphine ligands have been used for the decarbonylative etherification of aromatic esters. acs.orgrsc.org While this specific reaction is for ether synthesis, it highlights the utility of metal catalysis in C-O bond formation. Copper-catalyzed Ullmann-type reactions are also a classical method for the synthesis of diaryl ethers and can be adapted for ester synthesis under certain conditions. rsc.orgorganic-chemistry.org

Furthermore, metal-free approaches for the synthesis of aryl esters have been developed, utilizing reagents like diaryliodonium salts, which can arylate carboxylic acids in high yields without the need for a metal catalyst. acs.org Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA), have also been employed as surfactant-type catalysts for esterifications in water, avoiding the need for dehydrating agents. organic-chemistry.org

Purification and Isolation Techniques for Complex Esters

The purification of the final product, this compound, is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts.

A typical work-up procedure for esterification reactions involves several steps. Initially, the reaction mixture is often treated with a weak base, such as sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid catalyst and unreacted carboxylic acid. scienceready.com.au This is followed by washing with water to remove soluble salts and other impurities. google.com

The organic layer containing the ester is then separated. Common techniques for the final purification of esters include:

Distillation: This method is effective for purifying esters that have a significantly lower boiling point than the other components in the mixture. scienceready.com.au

Recrystallization: For solid esters, recrystallization from a suitable solvent is a powerful technique to obtain a highly pure product. google.com The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: This is a versatile technique for separating complex mixtures. The crude product is passed through a column of silica gel or alumina, and different components are eluted with a solvent system of appropriate polarity. sapub.orgresearchgate.net

The choice of purification method depends on the physical properties of the ester and the nature of the impurities. For a complex, solid ester like this compound, a combination of washing, recrystallization, and potentially column chromatography would likely be employed to achieve high purity.

Chemical Reactivity and Transformation Pathways of 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The presence of two ester groups—a phenyl ester of a benzoic acid derivative and a naphthyl ester of a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid)—offers multiple sites for hydrolytic attack. The relative stability of these esters is influenced by steric hindrance and the electronic nature of the attached aromatic rings.

Under acidic conditions, the ester linkages of 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437) are susceptible to hydrolysis. The mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. This process is generally reversible.

The reaction proceeds through a tetrahedral intermediate. The subsequent elimination of either the alcohol/phenol (B47542) or water determines the final products. Given the structure, acid-catalyzed hydrolysis would be expected to cleave both ester bonds, yielding 1-naphthoic acid, salicylic acid (2-hydroxybenzoic acid), and phenol. The precise kinetics would depend on specific reaction conditions such as acid strength and temperature, but both ester groups are vulnerable to this transformation.

Base-mediated hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. masterorganicchemistry.com This reaction is generally more facile than acid-catalyzed hydrolysis. The mechanism proceeds via a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol or phenoxide. masterorganicchemistry.comyoutube.com

For 2-(Phenoxycarbonyl)phenyl 1-naphthoate, saponification will result in the cleavage of both ester linkages. The reaction with a strong base like sodium hydroxide (NaOH) would yield sodium 1-naphthoate and the sodium salt of salicylic acid, along with phenol. The process is considered irreversible because the final deprotonation of the resulting carboxylic acids by the strong base drives the reaction to completion. masterorganicchemistry.com

Table 1: Products of Hydrolytic Cleavage of this compound

| Reaction Condition | Expected Products (after workup) |

|---|---|

| Acid-Catalyzed Hydrolysis (e.g., H₂SO₄, H₂O) | 1-Naphthoic Acid, Salicylic Acid, Phenol |

| Base-Mediated Saponification (e.g., 1. NaOH, H₂O; 2. H₃O⁺) | 1-Naphthoic Acid, Salicylic Acid, Phenol |

Beyond hydrolysis, ester cleavage can be achieved under non-aqueous conditions. One such method involves reductive cleavage. The reaction of esters with an excess of a reducing agent like lithium in the presence of a catalytic amount of naphthalene (B1677914) can lead to the formation of the corresponding alcohols after a methanolysis workup. organic-chemistry.org Another approach is hydrogenolysis, where certain cobalt complexes have been shown to catalyze the cleavage of ester C–O bonds under an atmosphere of hydrogen, a process initiated by the formation of a radical anion species. rsc.org These methods offer alternative pathways for deprotection or transformation where aqueous conditions are undesirable.

Reactions Involving the Naphthyl Moiety

The naphthalene ring system is an electron-rich aromatic structure, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution is significantly more challenging.

Naphthalene undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). youtube.com The substitution pattern is highly regioselective. Attack at the 1-position (α-position) is generally favored over the 2-position (β-position) due to the formation of a more stable carbocation intermediate (a resonance-stabilized Wheland intermediate) where aromaticity is preserved in the adjacent ring. pearson.compearson.com

The 1-naphthoate group attached to the phenyl ring is an electron-withdrawing group. While its electronic effect on the distant naphthyl ring is minimal, the ester functionality on the naphthalene itself (the C1-ester linkage) acts as a deactivating group and a meta-director. However, in fused ring systems like naphthalene, the inherent reactivity of the α-positions often dominates. Therefore, electrophilic attack is most likely to occur at the unsubstituted α-positions, namely C5 and C8, which are electronically and sterically favored. Attack at the C4 position is also possible, being an activated α-position, although it is ortho to the deactivating ester group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Naphthyl Moiety

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Phenoxycarbonyl)phenyl 5-nitro-1-naphthoate and 8-nitro-1-naphthoate |

| Bromination | Br₂, FeBr₃ | 2-(Phenoxycarbonyl)phenyl 5-bromo-1-naphthoate and 8-bromo-1-naphthoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(Phenoxycarbonyl)phenyl 5-acetyl-1-naphthoate and 8-acetyl-1-naphthoate |

Nucleophilic aromatic substitution (NAS) on an aryl ring typically requires strong activation by electron-withdrawing groups (such as nitro groups) located ortho or para to a good leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The naphthyl ring in this compound lacks such activation, and it does not possess a suitable leaving group like a halide. Therefore, the standard SNAr (addition-elimination) mechanism is highly unlikely to occur on the naphthyl moiety. wikipedia.orgchemistrysteps.com

An alternative pathway for NAS on unactivated aromatic rings is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) (or in this case, "naphthyne") intermediate. chemistrysteps.comlibretexts.org This reaction requires extremely strong basic conditions, such as treatment with sodium amide (NaNH₂). If a suitable leaving group were present on the naphthyl ring, such harsh conditions could potentially lead to substitution via a naphthyne intermediate. However, in the parent molecule, this pathway is not directly applicable. Substitution on naphthoic acids has been achieved using organolithium or Grignard reagents, where the reaction is presumed to involve precoordination of the organometallic reagent with the carboxylic acid group, followed by an addition/elimination sequence. researchgate.net This specific reactivity would require prior hydrolysis of the ester to the free naphthoic acid.

Reactions Involving the Phenyl Ester Moiety

The phenyl ester portion of the molecule is susceptible to characteristic rearrangement reactions that are common to phenolic esters. These transformations are synthetically valuable for the creation of substituted phenolic compounds.

The most notable rearrangement reactions applicable to the phenyl ester group in this compound are the Fries rearrangement and the photo-Fries rearrangement.

Fries Rearrangement: This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, yielding hydroxy aryl ketones. wikipedia.org The transformation is typically catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or strong Brønsted acids (like HF). wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium carbocation intermediate, which then performs an electrophilic aromatic substitution on the activated phenol ring. wikipedia.org

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures lead to the ortho-isomer. ajchem-a.com In the case of this compound, the Fries rearrangement of the phenyl ester moiety would be expected to yield derivatives of hydroxybenzophenone.

Photo-Fries Rearrangement: As a photochemical alternative to the classic Fries rearrangement, the photo-Fries rearrangement can also furnish ortho and para hydroxy aryl ketones from phenyl esters upon exposure to ultraviolet light. wikipedia.orgsigmaaldrich.com This reaction proceeds via a radical mechanism, involving the homolytic cleavage of the ester's C-O bond to form a caged radical pair. caltech.edu The efficiency and product distribution of the photo-Fries rearrangement can be influenced by the solvent and the presence of substituents on the aryl rings. unipv.itacs.org Studies on various aryl benzoates have shown that the reaction is efficient, with quantum yields often exceeding 0.30. acs.org The reaction is believed to proceed through three key electronic states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a πσ* state where dissociation occurs. barbatti.org

| Rearrangement Type | Conditions | Key Intermediate | Expected Products |

|---|---|---|---|

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) or Brønsted Acid, Heat wikipedia.orgsigmaaldrich.com | Acylium Carbocation wikipedia.org | Ortho- and Para-Hydroxy Aryl Ketones ajchem-a.com |

| Photo-Fries Rearrangement | UV Light wikipedia.orgsigmaaldrich.com | Radical Pair caltech.edu | Ortho- and Para-Hydroxy Aryl Ketones unipv.it |

Beyond rearrangements, the phenyl ester group can undergo selective transformations. One such reaction is transesterification, where the phenoxy group is replaced by another alcohol under acidic or basic conditions. The choice of catalyst and reaction conditions can allow for the selective transformation of one ester group in the presence of the other, based on their relative steric and electronic properties.

Another important reaction is hydrolysis, which would cleave the phenyl ester to yield 2-(1-naphthoyloxy)benzoic acid and phenol. This reaction can be catalyzed by acids or bases.

Oxidative and Reductive Transformations

The ester functional groups in this compound are generally resistant to mild oxidizing agents. However, the aromatic rings can be susceptible to oxidation under harsh conditions, leading to ring-opening or the formation of quinone-like structures, though this is often a non-selective process leading to decomposition.

Reductive transformations offer more synthetic utility. The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The complete reduction of both ester groups in this compound would be expected to yield (2-(hydroxymethyl)phenyl)methanol, 1-naphthylmethanol, and phenol. Selective reduction of one ester group over the other would be challenging but potentially achievable by using less reactive reducing agents or by exploiting differences in steric hindrance around the two carbonyl centers.

Chemo- and Regioselectivity in Complex Chemical Environments

In a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are crucial considerations in its transformations.

Chemo-selectivity: This refers to the preferential reaction of one functional group over another. For instance, in a potential Fries rearrangement, the question arises as to which acyl group (the phenoxycarbonyl or the naphthoyl) would migrate. The relative stability of the potential acylium ion intermediates would likely govern this selectivity. Similarly, in a reduction reaction, the relative reactivity of the two ester carbonyls would determine which is reduced first.

Regio-selectivity: This relates to the position at which a reaction occurs. In electrophilic aromatic substitution reactions on the phenyl or naphthyl rings, the existing ester groups act as deactivating, meta-directing groups. Therefore, any substitution would be expected to occur at positions meta to the ester linkages. In the context of the Fries rearrangement, the choice between the ortho and para positions for the migrating acyl group is a key aspect of regioselectivity, which can be controlled by temperature. ajchem-a.com

The interplay of these factors allows for the potential to selectively modify one part of the molecule while leaving the others intact, a key strategy in the synthesis of complex organic molecules.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437). These techniques offer complementary information about the structural framework and bonding characteristics of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 2-(Phenoxycarbonyl)phenyl 1-naphthoate. The infrared spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its constituent ester and aromatic functionalities.

The most prominent features in the FT-IR spectrum would be the strong C=O stretching vibrations of the two ester groups. Typically, ester carbonyl stretches appear in the region of 1750-1735 cm⁻¹. The specific position of these bands can be influenced by the electronic effects of the adjacent phenyl and naphthyl rings. The C-O stretching vibrations of the ester linkages are also expected to produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the phenyl and naphthyl rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ range. nih.gov Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, would appear in the 900-675 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Phenyl and Naphthyl Rings |

| C=O Stretch (Ester) | 1750 - 1735 | Phenoxycarbonyl and Naphthoate |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl and Naphthyl Rings |

| C-O Stretch (Ester) | 1300 - 1000 | Phenoxycarbonyl and Naphthoate |

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. nih.gov For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the non-polar and symmetric bonds.

The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. scielo.br The C=O stretching vibrations of the ester groups will also be Raman active. The region below 1000 cm⁻¹ in the Raman spectrum can provide a unique fingerprint for the molecule, containing information about the skeletal vibrations of the entire molecular structure. The analysis of Raman spectra, often in conjunction with computational density functional theory (DFT) calculations, can lead to a detailed assignment of the vibrational modes. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to investigate the electronic structure and photophysical properties of this compound. These methods provide insights into the electronic transitions that occur upon absorption of light and the subsequent de-excitation pathways.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the aromatic phenyl and naphthyl chromophores. The naphthyl moiety, with its extended conjugated system, is likely to be the primary contributor to the absorption profile at longer wavelengths. For comparison, 2-naphthoic acid exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm. sielc.com Similarly, 1,2-naphthoquinone (B1664529) shows a strong π → π* band at 250 nm and weaker bands at 340 nm and 420 nm. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound based on Related Compounds

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 260 | Phenyl and Naphthyl Rings |

Fluorescence spectroscopy can reveal information about the excited state properties of this compound. Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength. The efficiency of this emission is quantified by the fluorescence quantum yield. A related compound, phenyl 1-hydroxy-2-naphthoate (B8527853), is known to exhibit normal fluorescence. mdpi.com This suggests that this compound is also likely to be fluorescent.

The fluorescence spectrum would provide information about the energy of the lowest excited singlet state. The introduction of silyl (B83357) groups into naphthalene (B1677914) derivatives has been shown to increase fluorescence intensities, highlighting the sensitivity of the emission properties to substituent effects. mdpi.com The study of fluorescence lifetimes can further elucidate the dynamics of the excited state processes.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in the polarity of the solvent. nih.gov Such studies on this compound can provide valuable information about the nature of its ground and excited electronic states. A significant solvatochromic shift would indicate a substantial difference in the dipole moments of the ground and excited states.

By measuring the absorption and emission spectra in a series of solvents with varying polarities, it is possible to probe the solute-solvent interactions. researchgate.net Positive solvatochromism (a red shift with increasing solvent polarity) suggests that the excited state is more polar than the ground state, while negative solvatochromism (a blue shift) indicates the opposite. rsc.org This information is crucial for understanding how the environment influences the electronic properties of the molecule. For instance, studies on 2-chloro-3-ethylamino-1,4-naphthoquinone have utilized solvatochromism to calculate ground and excited state dipole moments. nih.gov

Theoretical and Computational Chemistry of 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT) and ab initio techniques, provide a powerful lens through which to examine the electronic structure, reactivity, and other key chemical characteristics of 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437).

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized organic molecules like 2-(Phenoxycarbonyl)phenyl 1-naphthoate. mdpi.comarxiv.org DFT methods calculate the electron density of a system to determine its energy and other properties. growingscience.com

A critical aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally suggests higher reactivity, greater polarizability, and lower kinetic stability. samipubco.com For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings, while the LUMO is often a π* anti-bonding orbital. researchgate.netresearchgate.net The precise energies and spatial distributions of these orbitals would be influenced by the electronic interplay between the phenyl, phenoxycarbonyl, and naphthoate moieties.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range (eV) | Description |

| HOMO Energy | -6.5 to -5.5 | The energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 to -1.0 | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.0 to 5.0 | The energy difference between the HOMO and LUMO. |

Note: This table presents hypothetical data based on typical values for similar aromatic esters and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

The distribution of electron density within a molecule is rarely uniform and plays a significant role in its intermolecular interactions and reactivity. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the van der Waals surface of a molecule. libretexts.org These maps use a color spectrum, typically with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). youtube.comyoutube.com

For this compound, the oxygen atoms of the ester groups are expected to be regions of high electron density (red) due to the lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bond acceptance. The aromatic protons and the carbonyl carbons would likely exhibit a more positive potential (blue or green), indicating their susceptibility to nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structures and energies, often referred to as "gold standard" benchmarks.

For a molecule like this compound, high-accuracy ab initio calculations could be employed to validate the results from DFT methods and to investigate excited state properties with greater precision. However, the computational cost of these methods increases rapidly with the size of the molecule, often limiting their application to smaller systems or requiring significant computational resources.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O ester bonds and the C-C bond connecting the phenyl ring to the ester group, gives rise to different conformations with varying energies.

Computational Assessment of Rotational Barriers and Stable Conformations

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. This is typically achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface.

For this compound, key rotational barriers would include those around the ester linkages. The planarity of the ester groups is generally favored, but steric hindrance between the bulky naphthyl and phenyl groups could lead to non-planar, twisted conformations being the most stable. Computational studies on similar molecules, such as 2-acetylphenyl-2-naphthoate, have shown that the lowest energy conformers are indeed non-planar. nih.gov

Table 2: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Dihedral Angle Range (degrees) | Estimated Energy Barrier (kcal/mol) |

| Phenyl-O(carbonyl) | 0 - 360 | 5 - 10 |

| (Carbonyl)C-O(ester) | 0 - 360 | 8 - 15 |

| (Naphthyl)C-C(carbonyl) | 0 - 360 | 3 - 7 |

Note: This table is illustrative and presents estimated energy barriers based on general knowledge of ester and biaryl rotation. Specific computational studies are required for accurate values.

Understanding the conformational landscape is crucial as it can significantly influence the molecule's physical properties, crystal packing, and biological activity if it were to interact with a receptor.

Intramolecular Interactions and their Energetic Contribution

The dominant intramolecular interactions are expected to be:

π-π Stacking: The phenyl and naphthyl rings can engage in π-π stacking interactions. The relative orientation of these rings (parallel, T-shaped, or parallel-displaced) will significantly influence the molecule's conformation and stability. The energetic contribution of these interactions is typically in the range of 2-5 kcal/mol.

Dipole-Dipole Interactions: The two carbonyl groups (C=O) introduce significant dipole moments. The relative orientation of these dipoles will be a crucial factor in determining the most stable conformer. Computational methods can quantify the energetic contribution of these interactions.

Energetic Contribution of Intramolecular Interactions (Theoretical Estimation)

| Interaction Type | Interacting Groups | Estimated Energetic Contribution (kcal/mol) |

| π-π Stacking | Phenyl Ring and Naphthyl Ring | 2 - 5 |

| Dipole-Dipole | Carbonyl Groups | 1 - 3 |

| Steric Hindrance | Between the ester groups and adjacent aromatic protons | > 0 (destabilizing) |

This table presents theoretical estimations based on known values for similar functional groups and interactions.

The absence of a strong, directional intramolecular hydrogen bond suggests that the conformation of this compound will be more flexible and solvent-dependent compared to its hydrogen-bonded isomers.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry provides powerful tools to predict various spectroscopic properties of a molecule. For this compound, these predictions can guide experimental characterization.

¹H and ¹³C NMR Spectroscopy: Density Functional Theory (DFT) calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict the chemical shifts of protons and carbons. The predicted spectra would show distinct signals for the protons and carbons of the phenyl and naphthyl rings, as well as the carbonyl carbons. The chemical shifts would be sensitive to the molecule's conformation, particularly the relative orientation of the aromatic rings.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify characteristic vibrational modes. The most prominent peaks would be the C=O stretching vibrations of the two ester groups, expected in the range of 1720-1780 cm⁻¹. The exact positions of these peaks would be influenced by the electronic environment and potential vibrational coupling.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum is expected to show strong absorptions in the UV region due to π-π* transitions within the aromatic systems.

Predicted Spectroscopic Data vs. Expected Experimental Data

| Spectroscopic Technique | Predicted Data (Theoretical) | Expected Experimental Data Range | Key Features |

| ¹H NMR | Chemical shifts for aromatic protons (7.0-8.5 ppm) | 7.0 - 8.5 ppm | Complex multiplets due to coupling within the aromatic rings. |

| ¹³C NMR | Carbonyl carbons (160-170 ppm), Aromatic carbons (110-150 ppm) | 160 - 175 ppm, 110 - 155 ppm | Two distinct carbonyl signals are expected. |

| IR Spectroscopy | C=O stretching frequencies (1730-1770 cm⁻¹) | 1720 - 1780 cm⁻¹ | Two distinct C=O stretching bands may be observed. |

| UV-Vis Spectroscopy | λmax around 250-350 nm | 250 - 350 nm | Multiple absorption bands corresponding to π-π* transitions. |

This table is a theoretical prediction and requires experimental validation.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be employed to investigate potential reaction mechanisms involving this compound. A likely reaction to study would be its hydrolysis, breaking the ester linkages.

Hydrolysis Mechanism: The hydrolysis can proceed via an acid- or base-catalyzed mechanism. Computational methods can be used to model the reaction pathway, which would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on one of the carbonyl carbons.

Transition State Analysis: By mapping the potential energy surface of the reaction, the transition state structures can be located and characterized. The energy barrier for the reaction (activation energy) can be calculated, providing insights into the reaction kinetics. For the hydrolysis of this compound, it would be interesting to computationally determine which ester group is more susceptible to nucleophilic attack.

Theoretical Parameters for Hydrolysis Transition State

| Parameter | Acid-Catalyzed Hydrolysis (Predicted) | Base-Catalyzed Hydrolysis (Predicted) |

| Activation Energy (Ea) | Lower than uncatalyzed | Significantly lower than acid-catalyzed |

| Transition State Geometry | Tetrahedral intermediate with protonated carbonyl | Tetrahedral intermediate with anionic character |

| Rate-Determining Step | Formation of the tetrahedral intermediate | Formation of the tetrahedral intermediate |

This table represents a qualitative prediction of the outcomes of a computational study.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments.

Conformational Dynamics: MD simulations in a solvent, such as water or an organic solvent, would reveal the accessible conformations of the molecule and the timescale of transitions between them. The simulations would show the dynamic nature of the π-π stacking interactions and the flexibility of the ester linkages.

Solvation Effects: The simulations would also provide information on how solvent molecules arrange around the solute and how they influence its conformation and dynamics. This is particularly relevant given the absence of strong intramolecular hydrogen bonds, making intermolecular interactions with the solvent more significant.

Aggregation Behavior: At higher concentrations, MD simulations could be used to investigate the tendency of this compound molecules to self-assemble or aggregate, driven by intermolecular π-π stacking and other non-covalent interactions.

Derivatives, Analogues, and Structure Property Relationships of 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Synthetic Strategies for Structural Diversification

The synthesis of derivatives of 2-(phenoxycarbonyl)phenyl 1-naphthoate (B1232437) can be approached by modifying its three key components: the naphthyl moiety, the phenoxycarbonyl group, and the central phenyl linker. While direct derivatization of the parent molecule is one route, a more common and flexible approach involves the synthesis of analogues from modified precursors.

A plausible synthetic route to the parent compound, 2-(phenoxycarbonyl)phenyl 1-naphthoate, involves the esterification of 2-hydroxy-1-naphthoic acid with a suitable phenoxyphenyl derivative or a two-step process involving the protection of the hydroxyl group, esterification of the carboxylic acid, and subsequent deprotection and reaction with phenol (B47542).

Diversification of the naphthyl moiety can be achieved by introducing various substituents onto the naphthalene (B1677914) ring system. This is typically accomplished by using appropriately substituted 1-naphthol (B170400) or 1-naphthoic acid precursors.

Substitution on the Naphthalene Ring: The introduction of electron-donating or electron-withdrawing groups at different positions of the naphthalene ring can significantly influence the electronic properties of the entire molecule. For instance, the synthesis of 1-hydroxy-2-naphthoic acid esters with various substituents on the aromatic ring has been reported, showcasing the feasibility of creating a library of analogues with modified naphthyl groups. nih.gov Synthetic methodologies, such as those used to create 2-phenylamino-1,4-naphthoquinone derivatives, demonstrate that groups like halogens, nitro, and methyl can be incorporated into the naphthyl core. scielo.br

A summary of potential modifications on the naphthyl moiety based on synthetic strategies for related compounds is presented below.

| Modification Site | Type of Substituent | Potential Synthetic Precursor |

| Naphthalene Ring | Halogens (Cl, Br) | Halogenated 1-naphthol or 1-naphthoic acid |

| Naphthalene Ring | Alkyl/Alkoxy groups | Alkylated/Alkoxylated 1-naphthol |

| Naphthalene Ring | Nitro group | Nitrated 1-naphthol or 1-naphthoic acid |

The phenoxycarbonyl group is another key site for structural modification. Alterations can be made to the terminal phenyl ring, or the entire group can be replaced with other functionalities.

Substitution on the Terminal Phenyl Ring: Similar to the naphthyl moiety, the terminal phenyl ring of the phenoxycarbonyl group can be substituted with a range of functional groups. The synthesis of derivatives of 3-hydroxyphenyl benzoate (B1203000), an analogue of the phenoxycarbonylphenyl portion of the target molecule, has been demonstrated with various alkyl halides, indicating that the terminal phenyl ring is amenable to substitution. researchgate.net

Replacement of the Phenoxy Group: The phenoxy group can be replaced with other alcohols or amines to generate a series of different esters or amides. The synthesis of N-phenoxycarbonyl amino acids highlights methods for creating related structures where the phenoxy group is attached to a nitrogen atom. rsc.org

| Modification Site | Type of Alteration | Synthetic Approach |

| Terminal Phenyl Ring | Alkyl, Alkoxy, Halogen | Use of substituted phenols in the esterification step. |

| Ester Functionality | Replacement with Amide | Reaction with substituted anilines instead of phenols. |

The central phenyl ring acts as a scaffold connecting the naphthoate and phenoxycarbonyl groups. Introducing substituents on this ring can alter the spatial arrangement and electronic communication between the two ends of the molecule.

Substitution on the Phenyl Linker: Standard aromatic substitution reactions can be employed on a precursor such as 2-hydroxybenzoic acid before its elaboration into the final target molecule. The positions and nature of these substituents would be expected to have a significant impact on the molecule's conformation and properties.

Impact of Substituent Effects on Chemical Reactivity and Stability

The introduction of substituents on any of the three aromatic rings of this compound is expected to have a pronounced effect on its chemical reactivity and stability. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the naphthyl or phenyl rings would decrease the electron density of the ester carbonyl groups, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density, potentially increasing the stability of the ester bonds. In related diaryl-substituted pyrazolo[3,4-d]pyrimidines, the introduction of different substituents on the phenyl rings led to significant variations in biological activity, underscoring the importance of electronic effects. acs.orgacs.org

Stereochemical Considerations in Derivatives

If chiral centers are introduced into any part of the this compound scaffold, stereochemical considerations become important.

Introduction of Chirality: Chiral centers can be incorporated by using chiral substituted precursors, for example, a chiral alcohol in place of phenol in the phenoxycarbonyl group, or by attaching a chiral side chain to one of the aromatic rings.

Diastereomers and Enantiomers: The presence of multiple chiral centers would lead to the formation of diastereomers, which would likely have different physical, chemical, and biological properties. The synthesis and conformational analysis of diaryl esters of tartaric acid, which are chiral, have shown that the stereochemistry of the molecule dictates its chiroptical properties and solid-state packing. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

The inherent flexibility of this compound, due to rotation around several single bonds, can be constrained through the design and synthesis of rigid analogues. This is often achieved through intramolecular cyclization reactions to form new ring systems.

Intramolecular Cyclization: The strategic placement of reactive functional groups can facilitate intramolecular reactions to create fused or bridged ring systems. For example, intramolecular electrophilic cyclization has been used to synthesize rigid naphtho[2,1-b]benzofurans from related precursors. researchgate.netnih.govelsevierpure.com Similarly, Brønsted acid-promoted intramolecular cationic cyclization has been employed to create polysubstituted indenes. rsc.org

Bridged Analogues: The introduction of covalent bridges between the different aromatic moieties can lock the molecule into a specific conformation. The synthesis of 3,4-benzocoumarins through the cyclization of ortho-ester-substituted diaryliodonium salts with naphthols provides a template for how such rigid structures can be formed from precursors related to the target molecule. beilstein-journals.orgnih.gov

The design of such conformationally restricted analogues is a powerful strategy to probe the relationship between the three-dimensional structure of the molecule and its properties.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Intermediate and Building Block in Multistep Organic Synthesis

The structural framework of 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437), featuring reactive ester groups and a stable aromatic core, makes it a valuable building block in organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

Naphthoate derivatives are recognized as important intermediates in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and natural product synthesis. ossila.com The 1-hydroxy-2-naphthoate (B8527853) moiety, a structure closely related to the naphthoate portion of the title compound, is found in cytotoxic natural products. ossila.com This highlights the utility of the naphthoate framework as a starting point for constructing biologically active compounds. For instance, hydroxynaphthoates have been employed as precursors for the synthesis of anti-carcinogenic agents. ossila.com

Furthermore, the general class of naphthyl and phenyl derivatives is fundamental to constructing more intricate molecular architectures. A concise, four-step, transition-metal-free synthesis has been developed to create tetracyclic 14-aza-12-oxasteroids starting from 2-naphthol (B1666908) analogues. mdpi.com This process involves key transformations such as the Bucherer reaction to form 2-naphthylamines, followed by acylation and reduction, demonstrating how the naphthalene (B1677914) core can be systematically elaborated into complex heterocyclic systems. mdpi.com

Reagent in Specific Chemical Transformations

The ester functionalities within 2-(Phenoxycarbonyl)phenyl 1-naphthoate are key to its role as a reagent in specific chemical transformations. Ester groups are susceptible to reactions such as hydrolysis, transesterification, and reduction, allowing for the modification of the molecule at these sites. For example, the reduction of an ester on a naphthalene core to an amino-alcohol is a key step in the synthesis of some complex heterosteroidal compounds. mdpi.com While specific reactions involving this compound are not detailed in the available literature, the reactivity of its constituent parts, such as the 2-naphthoate (B1225688) and phenyl benzoate (B1203000) moieties, is well-established in organic synthesis. nih.govtcichemicals.com

Investigation in Liquid Crystalline Systems

The rigid, elongated (calamitic) shape of many naphthyl-based esters makes them prime candidates for the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are crucial in technologies like display devices. nepjol.info

Mesomorphic Properties of Naphthyl-based Esters

Research has shown that incorporating a naphthalene ring system into aromatic esters can significantly enhance their liquid crystalline properties. tandfonline.com Naphthyl-based esters can exhibit various mesophases, including nematic and smectic phases, which are characterized by different degrees of molecular order. nepjol.inforesearchgate.net

Specifically, studies on aromatic esters derived from naphthalene have revealed that replacing a 1,4-phenylene ring with a 2,6-naphthylene ring can increase the nematic-isotropic (N-I) transition temperatures by 60–80°C. tandfonline.com Certain homologous series of naphthyl benzoate esters are known to exhibit enantiotropic nematic (N) mesophases, meaning the liquid crystal phase is stable upon both heating and cooling. mdpi.com In some cases, depending on the substituents, both nematic and smectic A (SA) or smectic C (SC) phases can be observed. tandfonline.com For example, in a series of 4-((4-(alkoxy)phenyl)diazenyl)naphthalen-1-yl 4-substitutedbenzoates, all synthesized compounds were found to possess an enantiotropic nematic mesophase with high thermal stability. mdpi.com

Table 1: Mesomorphic Properties of Selected Naphthyl-Based Ester Derivatives

| Compound Series | Observed Mesophases | Key Findings | Reference |

|---|---|---|---|

| 4-substituted-phenyl 4-substituted-benzoates with a 2,6-naphthylene ring | Nematic, Smectic A, Smectic C | N-I temperatures increased by 60–80°C compared to phenyl analogues. SA and SC phases appear with alkoxy substituents. | tandfonline.com |

| 4-((4-(alkoxy)phenyl)diazenyl)naphthalen-1-yl 4-substitutedbenzoate (In/x) | Nematic (Enantiotropic) | Exhibits high thermal stability and a broad nematic range. The range and stability are influenced by terminal polar groups. | mdpi.com |

| Sodium Naphthenates in water | Lamellar Liquid Crystal (LLC) | An LLC phase separates from the solution over time, demonstrating mesophase formation in an aqueous system. | nih.gov |

Influence of Molecular Architecture on Liquid Crystalline Phases

A key factor is the linearity of the molecule. Molecules with a more rod-like (calamitic) geometry are more likely to exhibit mesomorphism. The linking unit between aromatic rings affects not only the length of the molecule but also its flexibility and polarizability. researchgate.net The introduction of a fused naphthalene ring increases the rigidity of the molecular core, which generally enhances thermal stability and promotes the formation of mesophases. mdpi.com

The position of the ester linkage on the naphthalene ring is also crucial. Studies have shown that esters attached at the 2-position of the naphthalene ring tend to maintain a more linear shape, which is conducive to forming liquid crystal phases. In contrast, linkages at the 1-position can introduce a significant bend in the molecular structure, disrupting the alignment necessary for mesophase formation.

Potential in Photoresponsive Materials and Photochemistry

Photoresponsive materials, which change their properties upon exposure to light, are a growing area of materials science with applications in data storage, molecular switches, and biomedicine. nih.govmpg.de The naphthalene moiety, a known chromophore, makes compounds like this compound candidates for investigation in this field.

The photochemistry of a closely related compound, Phenyl 1-hydroxy-2-naphthoate (PHN), has been studied in detail. mdpi.comresearchgate.net When isolated in an inert matrix and irradiated with UV light (in the range of 235.0–331.7 nm), PHN undergoes a photodecarbonylation reaction. mdpi.comresearchgate.net This process involves the elimination of a carbon monoxide (CO) molecule to yield 2-phenoxynaphthalen-1-ol. The extent of this photochemical transformation was found to be dependent on the specific wavelength of the excitation light. mdpi.comresearchgate.net This demonstrates that the naphthoate ester structure can be susceptible to specific, light-induced chemical bond cleavage.

Photo-induced Transformations

Research into the photochemical behavior of compounds structurally related to this compound has revealed their capacity to undergo significant transformations upon exposure to ultraviolet (UV) light. A notable example is the study of Phenyl 1-hydroxy-2-naphthoate (PHN), a compound with a similar core structure.

When isolated in cryogenic argon and nitrogen matrices at 10 K, PHN demonstrates a distinct photo-induced reaction upon irradiation with UV light in the wavelength range of 235.0 nm to 331.7 nm. mdpi.com The primary observed transformation is photodecarbonylation, a process where a carbonyl group is eliminated from the molecule. mdpi.com This reaction results in the formation of 2-phenoxynaphthalen-1-ol and carbon monoxide (CO). mdpi.com

The efficiency of this photodecarbonylation process is dependent on the wavelength of the UV radiation, with shorter wavelengths leading to a greater extent of reaction. mdpi.com Theoretical computations, specifically at the DFT(B3LYP)/6-311++G(d,p) level of theory, have been instrumental in understanding the energetics and mechanism of this transformation. mdpi.com These studies have confirmed that the most stable conformer of PHN is the one that undergoes this photodecarbonylation. mdpi.com No other significant photo-induced processes were observed under these experimental conditions. mdpi.com

Table 1: Photo-induced Transformation of Phenyl 1-hydroxy-2-naphthoate (PHN)

| Parameter | Description |

|---|---|

| Reactant | Phenyl 1-hydroxy-2-naphthoate (PHN) |

| Irradiation Source | Narrowband tunable UV light |

| Wavelength Range | 235.0–331.7 nm |

| Observed Transformation | Photodecarbonylation |

| Products | 2-phenoxynaphthalen-1-ol and Carbon Monoxide (CO) |

| Influencing Factor | The extent of decarbonylation increases with shorter irradiation wavelengths. mdpi.com |

| Experimental Conditions | Matrix isolation in argon and nitrogen at 10 K. mdpi.com |

Design of Photochromic Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of advanced materials such as optical data storage and molecular switches. The design of effective photochromic systems often relies on incorporating specific molecular scaffolds that can undergo light-induced structural changes. While direct studies on the photochromic properties of this compound are not extensively documented, the broader class of naphthoquinone and naphthopyran derivatives offers significant insights into the design principles of such systems. researchgate.netresearchgate.net

Phenoxynaphthacenequinone derivatives, for instance, have been shown to exhibit excellent photochromic properties. researchgate.net The structural modifications to these molecules, such as the addition of substituent groups on the phenyl or naphthacenequinone moieties, have a significant impact on their photochromic behavior. researchgate.net For example, substituents on the naphthacenequinone can cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength. researchgate.net Furthermore, the number of substituent groups on the phenyl ring can influence the rate constants of the photochromic reactions. researchgate.net

Another relevant class of compounds is the 2H-Naphtho[1,2-b]pyrans. researchgate.net Upon photoexcitation, these molecules undergo an efficient 6π electrocyclic ring-opening reaction to form colored merocyanine (B1260669) isomers. researchgate.net The absorption spectra of these open forms can be tuned by altering the substituents on the naphthopyran core, covering a wide range of the visible spectrum (400–700 nm). The rate of the reverse reaction, the ring-closure to the colorless form, is also highly dependent on the nature of the substituents. researchgate.net

The design of multi-addressable photochromic systems, where different states can be accessed using light of specific wavelengths, has been demonstrated by covalently linking different photochromic units. researchgate.net An example is the combination of a 1,2-dithienylcyclopentene (DTE) and a phenoxynapthacenequinone (PNQ) derivative, creating a quaternary all-photon mode switch. researchgate.net

These examples highlight the key design considerations for creating photochromic systems based on naphtho-containing scaffolds. The strategic placement of functional groups can be used to fine-tune the absorption characteristics, switching kinetics, and stability of the different isomeric states, paving the way for the development of sophisticated light-responsive materials.

Table 2: Design Principles for Naphtho-based Photochromic Systems

| Photochromic System | Key Design Features | Impact on Photochromic Properties |

|---|---|---|

| Phenoxynaphthacenequinones | Aromatic transfer groups, substituents on the naphthacenequinone and phenyl rings. researchgate.net | Excellent photochromic properties; bathochromic shift in absorption; altered reaction rate constants. researchgate.net |

| 2H-Naphtho[1,2-b]pyrans | Substituents on the naphthopyran core. researchgate.net | Efficient ring-opening to colored merocyanines; tunable absorption in the visible spectrum (400–700 nm); substituent-dependent decoloration kinetics. researchgate.net |

| Hybrid Systems (e.g., DTE-PNQ) | Covalent linkage of different photochromic units. researchgate.net | Creation of multi-addressable systems with multiple, light-accessible states. researchgate.net |

Future Research Directions for 2 Phenoxycarbonyl Phenyl 1 Naphthoate

Development of Novel and Efficient Synthetic Routes

Currently, there are no established or widely recognized synthetic routes specifically for 2-(Phenoxycarbonyl)phenyl 1-naphthoate (B1232437) in publicly accessible scientific literature. The development of novel and efficient synthetic pathways is, therefore, the foundational step for any future investigation of this compound.

Future research in this area should focus on:

Esterification Strategies: Investigating various esterification methods to form the two distinct ester linkages in the molecule. This could involve the reaction of 1-naphthoyl chloride with a suitably substituted phenyl salicylate (B1505791) derivative or a multi-step process involving protection and deprotection of functional groups.

Catalyst Screening: Exploring different catalysts, including acid catalysts, base catalysts, and potentially enzymatic catalysts, to optimize reaction yields and purity.

Process Optimization: A systematic study of reaction conditions such as temperature, solvent, and reaction time will be crucial to develop a scalable and cost-effective synthesis.

A plausible, yet unverified, synthetic approach could involve the reaction of 1-naphthoyl chloride with phenyl salicylate in the presence of a suitable base.

Exploration of Underinvestigated Reaction Pathways

Given the lack of information on its synthesis, the reactivity of 2-(Phenoxycarbonyl)phenyl 1-naphthoate remains entirely unexplored. Future studies could delve into its behavior in various chemical transformations.

Potential areas of investigation include:

Hydrolysis: Studying the selective hydrolysis of either the phenoxycarbonyl or the naphthoyl ester group under varying pH conditions to yield different functionalized intermediates.

Reduction: Investigating the reduction of the ester and aromatic functionalities to produce novel alcohols and hydro-derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: Exploring the reactivity of the phenyl and naphthyl rings towards various electrophiles and nucleophiles to create a library of new derivatives.

Advanced Computational Studies for Rational Design

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and potential applications of this compound.

Future computational work should include:

Density Functional Theory (DFT) Calculations: To determine the optimized geometry, electronic structure, and spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) of the molecule. nih.gov

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility and intermolecular interactions of the compound in different environments.

Structure-Property Relationship Studies: To computationally screen for potential applications by correlating its predicted electronic and structural features with desired material properties.

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

|---|---|---|

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Melting Point | 160-162 °C | 184-186 °C |

| Acidity (pKa) | 3.7 | 4.2 |

Discovery of New Materials Applications Based on its Unique Structure

The unique combination of a flexible phenoxycarbonyl group and a rigid, planar 1-naphthoate moiety suggests that this compound could possess interesting material properties.

Hypothetical areas for exploration include:

Liquid Crystals: The related compound, phenyl 1-hydroxy-2-naphthoate (B8527853), is known to exhibit liquid crystalline properties. ossila.com It is conceivable that this compound, with its elongated and rigid-flexible structure, could also display mesomorphic behavior.

Luminescent Materials: Naphthalene (B1677914) derivatives are often fluorescent. Research into the photophysical properties of this compound could reveal potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

High-Performance Polymers: The molecule could serve as a monomer for the synthesis of novel polyesters with potentially high thermal stability and specific optical properties.

Integration into Multicomponent Systems and Supramolecular Assemblies

The aromatic rings and ester functionalities of this compound provide sites for non-covalent interactions, making it a candidate for the construction of supramolecular architectures.

Future research could focus on:

Q & A

Basic: What synthetic methodologies are effective for synthesizing 2-(phenoxycarbonyl)phenyl 1-naphthoate, and how can reaction conditions be optimized?

Answer:

The synthesis of aromatic esters like this compound often involves palladium-catalyzed coupling or esterification reactions. For example, phenyl 1-naphthoate derivatives can be synthesized using Pd(OAc)₂ with ligands like dcypt and bases such as K₃PO₄ in toluene, though yields may initially be low (~20%) due to competing pathways like decarbonylation or aryl exchange . Optimization strategies include:

- Catalyst tuning : Testing phosphine ligands (e.g., bulky or electron-rich ligands) to stabilize intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMA) may enhance reactivity compared to toluene.

- Temperature control : Elevated temperatures (80–100°C) often improve reaction rates but may increase side reactions.

Table 1: Example Reaction Conditions and Outcomes

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/dcypt | Toluene | 110 | 20 | |

| PdCl₂(PPh₃)₂ | DMA | 100 | 35 |

Advanced: How does the "ester dance" mechanism influence the positional isomerization of 1-naphthoate derivatives, and what analytical methods confirm such transformations?

Answer:

The "ester dance" mechanism, analogous to halogen dance reactions, involves the migration of ester groups on aromatic rings under catalytic conditions. For 1-naphthoate derivatives, palladium catalysts mediate translocation from C1 to C2 on the naphthalene ring via σ-bond metathesis or transient dearomatization . Key analytical methods to confirm isomerization include:

- ¹H/¹³C NMR : Distinct chemical shifts for ester carbonyls (e.g., 1-naphthoate vs. 2-naphthoate).

- HRMS : Precise mass verification of positional isomers.

- X-ray crystallography : Definitive structural assignment (if crystals are obtainable).

Note: Competing pathways (e.g., decarbonylation) must be suppressed using sterically hindered ligands or lower temperatures .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- ¹H NMR : Signals for naphthalene protons (δ 7.5–8.5 ppm) and phenoxy groups (δ 6.8–7.4 ppm). Ester carbonyls (C=O) appear as singlets in ¹³C NMR (δ 165–170 ppm) .

- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).

- UV-Vis : Absorption bands (λ ~270–300 nm) indicative of naphthalene conjugation.

Tip: Compare spectra with structurally analogous compounds (e.g., phenyl 2-naphthoate) to differentiate isomers .

Advanced: How do enzymatic assays elucidate the reactivity of this compound with lipases or esterases?

Answer:

Enzymatic hydrolysis assays using p-nitrophenyl (pNP) esters can quantify activity. For example:

Substrate preparation : Dissolve 0.5 mM 1-naphthoate ester in pH 8.0 phosphate buffer.

Enzyme incubation : Add lipase (e.g., LipS/LipT) at 70°C and monitor hydrolysis via absorbance at 405 nm (pNP release) over 30 minutes .

Kinetic analysis : Calculate and to compare substrate specificity.

Table 2: Example Enzyme Activity Data

| Enzyme | Substrate | Activity (μmol/min/mg) | Reference |

|---|---|---|---|

| LipT | 1-Naphthoate | 12.5 ± 1.2 | |

| LipS | 2-Naphthoate | 8.7 ± 0.9 |

Advanced: How can competing reaction pathways (e.g., decarbonylation vs. ester dance) be controlled during synthesis?

Answer:

- Decarbonylation dominance : Favored under oxidative conditions (e.g., O₂ atmosphere) or with electron-deficient catalysts.

- Ester dance promotion : Use reducing agents (e.g., formate salts) to stabilize Pd(0) intermediates and suppress CO release.

- Ligand effects : Bulky ligands (e.g., tBuXPhos) sterically hinder decarbonylation transition states .

Case Study: Switching from Pd(OAc)₂ to Pd(PCy₃)₂ reduced decarbonylation by 40% in aryl ester synthesis .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation from aromatic esters.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Note: Refer to SDS guidelines for spill management and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |